molecular formula C12H18ClNO B12624565 N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine CAS No. 921630-47-9

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine

Cat. No.: B12624565
CAS No.: 921630-47-9
M. Wt: 227.73 g/mol
InChI Key: HYWYUSMACKVUGQ-UHFFFAOYSA-N
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Description

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is an organic compound characterized by the presence of a chloro-substituted phenyl ring and an ethanamine group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of a boron reagent with an aryl halide in the presence of a palladium catalyst under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include sulfuryl chloride, potassium permanganate, and various nucleophiles and electrophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, pressure, and solvent choice.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield aldehydes or ketones, while substitution reactions may produce various substituted derivatives of the original compound.

Scientific Research Applications

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine involves its interaction with specific molecular targets and pathways. The compound may act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and the context of the interaction .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

N-{[2-Chloro-5-(2-methoxyethyl)phenyl]methyl}ethanamine is unique due to its specific substitution pattern on the phenyl ring and the presence of both chloro and methoxyethyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications.

Properties

CAS No.

921630-47-9

Molecular Formula

C12H18ClNO

Molecular Weight

227.73 g/mol

IUPAC Name

N-[[2-chloro-5-(2-methoxyethyl)phenyl]methyl]ethanamine

InChI

InChI=1S/C12H18ClNO/c1-3-14-9-11-8-10(6-7-15-2)4-5-12(11)13/h4-5,8,14H,3,6-7,9H2,1-2H3

InChI Key

HYWYUSMACKVUGQ-UHFFFAOYSA-N

Canonical SMILES

CCNCC1=C(C=CC(=C1)CCOC)Cl

Origin of Product

United States

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